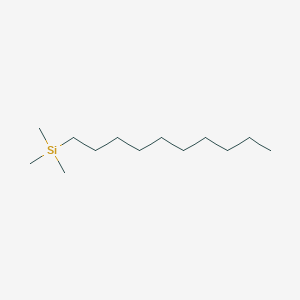
Decyl(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyltrimethylsilane is an organosilicon compound with the molecular formula C₁₃H₃₀Si and a molecular weight of 214.4628 g/mol . It is a member of the alkylsilanes family, characterized by a silicon atom bonded to three methyl groups and one decyl group. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyltrimethylsilane can be synthesized through the hydrosilylation reaction, where a decene (a ten-carbon alkene) reacts with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .
Industrial Production Methods
In industrial settings, decyltrimethylsilane is produced using similar hydrosilylation processes but on a larger scale. The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Decyltrimethylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions typically occur at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products.
Substitution: Depending on the nucleophile used, various substituted silanes can be formed.
Applications De Recherche Scientifique
Decyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic agent in the synthesis of silane coupling agents and surface modifiers.
Biology: In biological research, it is employed to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption.
Medicine: It is used in the development of drug delivery systems, particularly for hydrophobic drugs.
Industry: Decyltrimethylsilane is used in the production of water-repellent coatings, lubricants, and sealants.
Mécanisme D'action
The mechanism of action of decyltrimethylsilane involves its interaction with various molecular targets and pathways:
Hydrophobic Interactions: The decyl group provides hydrophobic properties, allowing the compound to interact with hydrophobic surfaces and molecules.
Surface Modification: The silicon atom can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a hydrophobic layer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler compound with only three methyl groups attached to the silicon atom.
Octyltrimethylsilane: Similar to decyltrimethylsilane but with an eight-carbon alkyl chain instead of ten.
Hexadecyltrimethylsilane: Contains a sixteen-carbon alkyl chain, making it more hydrophobic than decyltrimethylsilane.
Uniqueness
Decyltrimethylsilane is unique due to its balance of hydrophobicity and reactivity. The ten-carbon decyl chain provides sufficient hydrophobicity for various applications, while the trimethylsilane structure allows for easy modification and functionalization .
Propriétés
Numéro CAS |
18414-75-0 |
|---|---|
Formule moléculaire |
C13H30Si |
Poids moléculaire |
214.46 g/mol |
Nom IUPAC |
decyl(trimethyl)silane |
InChI |
InChI=1S/C13H30Si/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3 |
Clé InChI |
WTZBVIIGQDJARG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B12516453.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)
![9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one](/img/structure/B12516469.png)
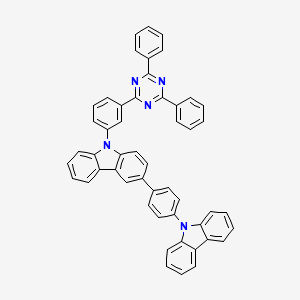
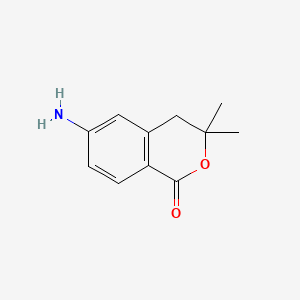
![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)
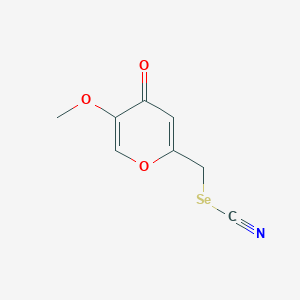
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)
![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)
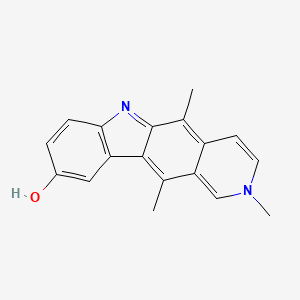
![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)
![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)
![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)
